tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLFUJCDADLZAJ-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CN1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate azetidine precursor and tert-butyl ester.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Catalysts and Reagents: Common reagents include bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Flow Microreactor Systems: These systems allow for continuous production with better control over reaction conditions, leading to higher yields and purity.
Batch Processes: Traditional batch processes can also be used, although they may be less efficient compared to flow systems.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
Scientific Research Applications
tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can influence various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate
- CAS Number : 1638744-75-8
- Molecular Formula: C₉H₁₇NO₃
- Molecular Weight : 187.24 g/mol
- Structure : A four-membered azetidine ring with a tert-butyl carbamate protecting group at position 1, a hydroxyl group at position 3, and a methyl group at position 2. The (2R,3R) stereochemistry is critical for its reactivity and applications .
Key Properties :
- Purity : ≥97% (HPLC)
- Applications : Used as a chiral building block in pharmaceuticals and agrochemicals, particularly for introducing azetidine moieties into complex molecules .
Comparison with Stereoisomers and Structural Analogs
Stereoisomers
The compound has three stereoisomers, all synthesized and commercialized by PharmaBlock Sciences (Nanjing) :
Functional Group Analogs
Azetidine derivatives with modified substituents exhibit varied physicochemical properties:
Pharmaceutical Relevance
- The (2R,3R) configuration is favored in drug discovery for its ability to mimic natural amino acid conformations. For example, it is used in protease inhibitors and kinase modulators .
- In contrast, the spiro derivative (1434142-21-8) is explored for its rigid structure in CNS-targeting drugs .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Overview
tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate is a compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing heterocycle. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₇NO₃
- CAS Number : 1638744-75-8
- Molecular Weight : 187.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the hydroxyl group allows for potential hydrogen bonding and interaction with active sites of enzymes, influencing various biochemical pathways such as metabolism and signal transduction.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes. For instance, studies suggest that it may inhibit tyrosinase activity, which is crucial in melanin biosynthesis.
- Antioxidant Properties : The hydroxyl group in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies indicate that azetidine derivatives can possess antimicrobial properties, although specific data on this compound's efficacy is still limited.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of various azetidine derivatives on tyrosinase activity. Results showed that compounds with a similar structure to this compound exhibited significant inhibition of tyrosinase, with an IC50 value comparable to established inhibitors like kojic acid .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound could reduce the production of reactive oxygen species (ROS) in cell cultures exposed to oxidative stress. This suggests a potential role in protecting cellular integrity against oxidative damage .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Azetidine | Enzyme inhibition, antioxidant |
| tert-butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate | Azetidine | Similar enzyme inhibition potential |
| tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | Pyrrolidine | Varying degrees of enzyme inhibition |
Applications in Research
The unique structure of this compound makes it a valuable building block in synthetic organic chemistry. It can be utilized in:
- Drug Development : As a precursor for synthesizing more complex pharmaceutical agents.
- Biochemical Studies : To explore enzyme mechanisms and protein interactions.
Q & A
Q. Q: What are the common synthetic routes for preparing tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate, and how is stereochemical purity ensured?
A: The synthesis typically involves Boc protection of the azetidine ring followed by stereoselective hydroxylation. A key step is the use of chiral auxiliaries or catalysts to control the (2R,3R) configuration. For example, hydroxylation of a pre-functionalized azetidine precursor under controlled conditions (e.g., Sharpless asymmetric dihydroxylation or enzymatic resolution) can achieve high enantiomeric excess. Purification via silica gel chromatography or recrystallization is critical to isolate the desired diastereomer. Stereochemical validation is performed using chiral HPLC, polarimetry, and / NMR analysis, with comparison to known spectral data from structurally analogous compounds .
Advanced Reaction Optimization
Q. Q: How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?
A: Optimization involves systematic screening of solvents, catalysts, and temperature. For instance, highlights the use of s-BuLi and TMEDA in ether at -78°C for lithiation steps, which minimizes side reactions. Reaction monitoring via TLC or LC-MS helps identify intermediates and byproducts. For hydroxylation, pH control and slow reagent addition (e.g., using a syringe pump) enhance regioselectivity. Design of Experiments (DoE) methodologies, such as Taguchi arrays, can statistically identify critical factors (e.g., equivalents of Boc anhydride, reaction time) impacting yield. Post-reaction workup, including quenching with NHCl and extraction with dichloromethane, improves recovery of the product .
Basic Structural Characterization
Q. Q: What analytical techniques are essential for confirming the structure of this compound?
A: Key techniques include:
- NMR Spectroscopy : and NMR identify functional groups (e.g., Boc carbonyl at ~165 ppm) and stereochemistry via coupling constants (e.g., in NOESY/ROESY).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHNO).
- X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves absolute configuration, as demonstrated in structurally similar azetidine derivatives .
- FT-IR : Verifies hydroxyl (3200–3600 cm) and carbonyl (1700–1750 cm) stretches.
Advanced Data Contradiction Analysis
Q. Q: How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR shifts or crystal structures)?
A: First, validate computational models (DFT, molecular mechanics) by comparing calculated NMR chemical shifts or dipole moments with experimental data. If discrepancies persist (e.g., unexpected NOE correlations), consider dynamic effects like ring puckering in the azetidine moiety. For crystallographic mismatches, re-examine refinement parameters in SHELXL, such as thermal displacement factors or hydrogen bonding constraints. Cross-validate using alternative techniques (e.g., CD spectroscopy for enantiopurity or variable-temperature NMR to probe conformational flexibility) .
Basic Stereochemical Considerations
Q. Q: Why is the (2R,3R) configuration significant for this compound’s reactivity or biological activity?
A: The stereochemistry dictates spatial orientation of the hydroxyl and methyl groups, influencing hydrogen-bonding capacity (e.g., as a hydrogen bond donor/acceptors in enzyme inhibition). In drug discovery, the (2R,3R) configuration may enhance binding affinity to chiral targets like proteases or kinases. Comparative studies with other diastereomers (e.g., 2S,3R or 2R,3S) using molecular docking or SPR assays can quantify stereochemical effects on activity .
Advanced Hydrogen Bonding and Crystal Packing
Q. Q: How do hydrogen-bonding networks influence the crystallization behavior of this compound?
A: Graph set analysis (Etter’s rules) reveals patterns in hydrogen bonds (e.g., hydroxyl→carbonyl interactions forming motifs). highlights the role of directional H-bonds in stabilizing crystal lattices. For tert-butyl-protected azetidines, bulky substituents often induce steric hindrance, favoring specific packing motifs (e.g., layered structures). Crystallization trials in polar aprotic solvents (e.g., ethyl acetate/hexane) promote H-bond formation, while additives like DMF disrupt aggregation, aiding in crystal growth .
Advanced Methodological Challenges
Q. Q: What challenges arise in refining the crystal structure of this compound using SHELX software?
A: Common issues include:
- Disorder in the tert-butyl group : Model using PART/SUMP instructions in SHELXL and apply geometric restraints.
- Weak diffraction due to small crystal size : Optimize cryoprotection (e.g., glycerol) and collect data at synchrotron sources.
- Hydrogen atom placement : Use HFIX commands for riding models or refine freely with ISOR constraints. Validate with R and residual density maps. Reference SHELX documentation () for troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
